4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Catalog No.
S884795
CAS No.
116329-89-6
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,...

CAS Number

116329-89-6

Product Name

4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

IUPAC Name

4-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-14-5-9(23)4-13-17(14)10(6-16(26)30-13)8-1-2-11(24)12(25)3-8/h1-6,15,18-25,27-29H,7H2/t15-,18-,19+,20-,21-/m0/s1

InChI Key

VAPVFWUBNBLVMB-JDCPMNFLSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O

Description

Natural product derived from plant source.

The compound 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a complex flavonoid derivative. It features a chromone backbone with multiple hydroxyl groups and a sugar moiety, contributing to its unique chemical properties. The presence of the 3,4-dihydroxyphenyl group enhances its potential for biological activity, particularly as an antioxidant.

  • The mechanism of action of quercetin 3-glucoside is still being investigated []. It may act as an antioxidant by scavenging free radicals and may also have anti-inflammatory effects [, ].
  • Quercetin 3-glucoside is generally considered safe for consumption in amounts typically found in food []. However, high doses may cause side effects such as stomach upset [].

Please note:

  • The information provided is based on scientific research and is intended for educational purposes only.
  • This information should not be interpreted as medical advice.
  • Always consult with a healthcare professional before starting any new supplements or treatments.
Typical of flavonoids, including:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones.
  • Methylation: Hydroxyl groups may undergo methylation to form methoxy derivatives.
  • Glycosylation: The sugar moiety can be involved in further glycosylation reactions, potentially forming more complex glycosides.

These reactions are significant for modifying the compound's solubility and biological activity.

The compound exhibits notable biological activities:

  • Antioxidant Activity: The multiple hydroxyl groups contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: It may inhibit inflammatory pathways, providing therapeutic potential in conditions like arthritis.
  • Antimicrobial Properties: Some studies suggest that it has activity against various pathogens, making it a candidate for further research in antimicrobial applications.

Synthesis of this compound can be achieved through several methods:

  • Natural Extraction: It can be isolated from plants known to produce flavonoids.
  • Chemical Synthesis: Synthetic routes often involve:
    • Starting with a chromone precursor.
    • Introducing the 3,4-dihydroxyphenyl group via electrophilic aromatic substitution.
    • Adding the sugar moiety through glycosylation reactions.
  • Biotransformation: Utilizing microbial or enzymatic systems to modify existing flavonoids into this compound.

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it could be developed into nutraceuticals or therapeutic agents.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural antioxidant, it may be used as a preservative in food products.

Several compounds share structural similarities with 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Quercetin3-hydroxyflavoneWidely studied for its broad-spectrum antioxidant properties.
RutinQuercetin glycosideExhibits enhanced solubility and bioavailability compared to quercetin.
Isoquercitrin3-O-glucoside of quercetinDemonstrates significant anti-inflammatory effects.
Kaempferol3-hydroxyflavonolKnown for its potent anticancer properties.

The uniqueness of 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one lies in its specific combination of hydroxyl groups and sugar moiety which enhances both its solubility and biological activity compared to these similar compounds.

XLogP3

-0.1

Dates

Modify: 2024-04-14

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